molecular formula C10H14BrN B13273884 2-(4-Bromo-3-methylphenyl)propan-2-amine

2-(4-Bromo-3-methylphenyl)propan-2-amine

Cat. No.: B13273884
M. Wt: 228.13 g/mol
InChI Key: NGHCYTYIRDLKAX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)propan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)propan-2-amine typically involves the bromination of 3-methylacetophenone followed by reductive amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride or lithium aluminum hydride for the amination step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methyl substitutions on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenyl)propan-2-amine
  • 2-(4-Fluoro-3-methylphenyl)propan-2-amine
  • 2-(4-Iodo-3-methylphenyl)propan-2-amine

Uniqueness

2-(4-Bromo-3-methylphenyl)propan-2-amine is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H14BrN/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6H,12H2,1-3H3

InChI Key

NGHCYTYIRDLKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)N)Br

Origin of Product

United States

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